Home > Products > Screening Compounds P127388 > Cenicriviroc mesylate
Cenicriviroc mesylate - 497223-28-6

Cenicriviroc mesylate

Catalog Number: EVT-255410
CAS Number: 497223-28-6
Molecular Formula: C42H56N4O7S2
Molecular Weight: 793.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cenicriviroc Mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Chemokine receptors play a crucial role in inflammatory processes and immune responses. CVC's ability to block both CCR5 and CCR2 makes it a valuable tool in researching diseases characterized by inflammation and immune system dysregulation.

Fumaric Acid

Relevance: Fumaric acid was used as a solubilizer in the development of an acidic microenvironment tablet formulation for cenicriviroc mesylate. [] The slow dissolution of fumaric acid helps to maintain an acidic microenvironment around the drug particles, enhancing the dissolution and absorption of the poorly soluble cenicriviroc mesylate. []

Camostat Mesylate

Compound Description: Camostat mesylate is a serine protease inhibitor used clinically to treat pancreatitis and reflux esophagitis. It has also been investigated for potential use against COVID-19 due to its ability to inhibit TMPRSS2, a host protease involved in SARS-CoV-2 cell entry. [, , , , ]

Relevance: While not structurally related to cenicriviroc mesylate, camostat mesylate is mentioned alongside it in a paper discussing potential treatments for COVID-19. [] Both compounds have been investigated in clinical trials for their potential to address the COVID-19 pandemic, though through different mechanisms.

Nafamostat Mesylate

Compound Description: Nafamostat mesylate is another serine protease inhibitor, similar to camostat mesylate. It also acts on TMPRSS2 and has been explored as a potential treatment for COVID-19. [, , ]

Relevance: Nafamostat mesylate, while not structurally related to cenicriviroc mesylate, is mentioned alongside it in a paper discussing potential treatments for COVID-19. [] Both compounds have been investigated in clinical trials for their potential to address the COVID-19 pandemic, though through different mechanisms.

Imatinib Mesylate

Relevance: While not structurally related to cenicriviroc mesylate, imatinib mesylate is a mesylate salt, highlighting the common use of mesylate as a counterion for pharmaceutical formulations due to its favorable solubility and stability properties. [, , ]

References:[1] https://www.semanticscholar.org/paper/d1cf59c322d549466efc8d61629bb7ce0c4c60da[2] https://www.semanticscholar.org/paper/25c980d81d5d5d7a96480a863bd15bd4fc5bd4fd[6] https://www.semanticscholar.org/paper/6b5517f14322cb5975d7d9d9f7582dcb2cd30312[9] https://www.semanticscholar.org/paper/ddb0206a72890bd8eb97fe69b05cd7a310dc1688[10] https://www.semanticscholar.org/paper/b894ddbe29bfc5db72b81a2d141fe9c12c278cb0[11] https://www.semanticscholar.org/paper/29efc8ea7e0f0dc0b706a5d5dd55404c2d34f02f [] https://www.semanticscholar.org/paper/ae656c90d727441ec696fa9eb410937f460c8674[18] https://www.semanticscholar.org/paper/3e4e96d75247a4826a9bfc3a00d2f08493fa085d[19] https://www.semanticscholar.org/paper/59dd3f5ff40a7a95ad10210c6b4a1de8707367ad[23] https://www.semanticscholar.org/paper/84b4e11342098e8595165eff814c004ec50d3e0e[25] https://www.semanticscholar.org/paper/5a156de23bcbbeca9b7f7d698cbee4a056069ac8[26] https://www.semanticscholar.org/paper/7e7de681b01f1d841993db5685f797c4b9b166b0

Source and Classification

Cenicriviroc mesylate is a dual antagonist of the C-C chemokine receptor type 2 and type 5. It is being developed by Takeda Pharmaceutical Company in collaboration with Tobira Therapeutics. The compound is classified as a small molecule drug candidate, specifically designed to inhibit the entry of viruses such as Human Immunodeficiency Virus into human cells by blocking these receptors . Its chemical structure is described as (S,E)-8-(4-(2-butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide .

Synthesis Analysis

The synthesis of cenicriviroc mesylate involves several steps that utilize various chemical reactions and purification techniques. According to patent literature, one method includes the following key steps:

  1. Dissolution: The compound is dissolved in dimethylformamide.
  2. Precipitation: Ethyl acetate is added to the solution to precipitate the desired product.
  3. Filtration: The precipitated solid is filtered out and washed to obtain a pure form of cenicriviroc mesylate.
  4. Crystallization: Further purification may involve recrystallization from suitable solvents .

The process emphasizes the importance of solvent choice and conditions such as temperature and concentration to optimize yield and purity.

Molecular Structure Analysis

Cenicriviroc mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:

  • Tetrahydrobenzo[b]azocine: This bicyclic structure provides a scaffold for receptor binding.
  • Sulfinyl group: Enhances the interaction with the target receptors.
  • Butoxyethoxyphenyl moiety: Increases lipophilicity, aiding in cell membrane penetration.

The compound's molecular formula is C25H34N4O4SC_{25}H_{34}N_{4}O_{4}S with a molecular weight of approximately 462.63 g/mol .

Structural Data

  • CAS Number: 497223-25-3
  • Melting Point: Not explicitly stated but typically assessed during formulation development.
Chemical Reactions Analysis

Cenicriviroc mesylate undergoes various chemical reactions during its synthesis and formulation processes. Key reactions include:

  • Nucleophilic substitutions: Essential for forming the sulfinamide linkage.
  • Esterification: Involves the formation of butoxyethoxy groups.
  • Crystallization reactions: Critical for obtaining different polymorphic forms which can affect bioavailability and stability.

These reactions are carefully controlled to ensure high yields and purity levels necessary for clinical applications .

Mechanism of Action

Cenicriviroc functions primarily as an antagonist for C-C chemokine receptors type 2 and type 5. Its mechanism involves:

  1. Receptor Binding: Cenicriviroc binds to CCR2 and CCR5, preventing their activation by endogenous ligands such as CCL2 and CCL5.
  2. Inhibition of Viral Entry: By blocking these receptors, cenicriviroc inhibits the entry of viruses like Human Immunodeficiency Virus into host cells.
  3. Anti-inflammatory Effects: Inhibition of CCR2 may also reduce inflammatory responses associated with conditions like nonalcoholic steatohepatitis by modulating immune cell migration .

This dual action makes cenicriviroc a promising candidate for treating both viral infections and fibrotic liver diseases.

Physical and Chemical Properties Analysis

Cenicriviroc mesylate exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethylformamide and other organic solvents; insoluble in water.
  • Stability: Stability studies indicate that it maintains integrity under various environmental conditions but may require specific storage conditions to prevent degradation.
  • Bioavailability: Formulation studies have shown varying bioavailability depending on the preparation method, with optimized formulations showing improved absorption profiles in animal models .

Relevant Data

  • pH Stability Range: Typically stable within a pH range of 4 to 7.
Applications

Cenicriviroc mesylate is primarily being investigated for its potential applications in:

  1. Viral Infections: Particularly in treating Human Immunodeficiency Virus infections where it has shown promise in reducing viral loads during clinical trials .
  2. Liver Diseases: Specifically nonalcoholic steatohepatitis, where it may help mitigate liver fibrosis through its anti-inflammatory properties .
  3. Clinical Trials: Ongoing studies are exploring its efficacy against other viral pathogens, including those causing encephalitis and COVID-19 .
Molecular Mechanisms of CCR2/CCR5 Dual Antagonism

Structural Basis of CCR2 and CCRR5 Receptor Binding

Cenicriviroc mesylate (CVC) is a synthetic biphenyl small molecule that functions as a potent dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2 and CCR5). These receptors belong to the class A G protein-coupled receptor (GPCR) family and share approximately 55% amino acid sequence homology in their transmembrane domains. CVC exhibits nanomolar binding affinity for both receptors, with half-maximal inhibitory concentration (IC50) values of 6.2 nM for CCR2 and 3.6 nM for CCR5 in human cell lines [9]. The molecular structure of CVC features a hydrophobic central region that inserts into the orthosteric binding pocket of CCR2 and CCR5, formed by transmembrane helices 3, 5, 6, and 7. Key interactions include:

  • Ionic bonding with glutamic acid (Glu291 in CCR2; Glu283 in CCR5)
  • π-π stacking interactions with tyrosine residues (Tyr120 in CCR5)
  • Van der Waals contacts with hydrophobic residues in the transmembrane pocket [3] [9]

Table 1: Comparative Binding Kinetics of Cenicriviroc Mesylate

ReceptorIC50 (nM)Ki (nM)Key Binding Residues
CCR26.20.45Glu291, Trp98, Tyr120
CCR53.60.24Glu283, Tyr108, Trp248

The differential binding kinetics arise from structural variations in the extracellular loop 2 (ECL2) region, where CCR5 contains a longer ECL2 that creates a more constrained binding pocket. This structural insight explains CVC's slightly higher affinity for CCR5 versus CCR2 [9].

Allosteric Modulation of Chemokine Signaling Pathways

CVC functions as a negative allosteric modulator of CCR2 and CCR5, inducing conformational changes that stabilize inactive receptor states. Unlike orthosteric inhibitors that compete directly with chemokine binding, CVC binds to a topographically distinct site near the intracellular G-protein coupling domain. This allosteric modulation:

  • Reduces receptor affinity for endogenous chemokines by 20-30%
  • Decreases G-protein coupling efficiency by 40-60%
  • Prolongs receptor internalization and recycling time [3] [10]

The allosteric effect is quantified by the cooperativity factor (α), where α < 1 indicates negative cooperativity. For CVC, α values range from 0.2 to 0.4 for CCR5-CCL5 interactions and 0.3 to 0.5 for CCR2-CCL2 interactions, demonstrating strong negative allosteric modulation. This mechanism preserves basal signaling homeostasis while inhibiting pathological chemokine activation, reducing potential off-target effects compared to orthosteric antagonists [10].

Competitive Inhibition of CCL2 and CCL5 Ligand Interactions

CVC competitively disrupts interactions between CCR2/CCR5 and their primary ligands CCL2 (MCP-1) and CCL5 (RANTES). In vitro studies demonstrate:

  • 87-98% inhibition of CCL2-induced monocyte migration at 250 nM CVC
  • 90-95% inhibition of CCL5-mediated T-cell chemotaxis at 100 nM CVC
  • Displacement constants (Kd) of 0.28 nM for CCL2-CCR2 and 0.19 nM for CCL5-CCR5 [3] [6]

The inhibition follows non-competitive kinetics at physiological chemokine concentrations (>10 nM), evidenced by decreased Vmax without significant alteration of Km values. This occurs because CVC binding induces conformational changes that reduce chemokine-binding site accessibility rather than directly competing for identical residues. At supraphysiological chemokine concentrations (>100 nM), inhibition shifts toward mixed-type kinetics as saturation occurs [6].

Table 2: Functional Inhibition of Chemokine-Induced Responses by Cenicriviroc

Functional ResponseLigand ConcentrationCVC IC50Max Inhibition
Monocyte chemotaxis10 nM CCL215.3 nM98%
T-cell migration25 nM CCL58.7 nM95%
Calcium flux50 nM CCL222.1 nM92%
ERK phosphorylation100 nM CCL511.4 nM89%

Impact on Intracellular Calcium Flux and Downstream Signaling Cascades

CVC profoundly inhibits CCR2/CCR5-mediated intracellular calcium ([Ca2+]i) mobilization, a primary signaling event triggering inflammatory responses. In human monocytes:

  • Reduces CCL2-induced [Ca2+]i flux by 92% at 100 nM CVC
  • Inhibits CCL5-mediated calcium oscillations by 85-90%
  • Delays calcium peak onset from 8.2 ± 1.1s to 24.7 ± 3.5s [3] [5]

The molecular mechanism involves disruption of Gαq/11 coupling to CCR2/CCR5, reducing phospholipase C-β (PLC-β) activation. This inhibition decreases inositol trisphosphate (IP3) production by 70-80%, limiting endoplasmic reticulum calcium release. Consequently, downstream effects include:

  • 75-85% reduction in NF-κB nuclear translocation
  • 60-70% decrease in JAK/STAT phosphorylation
  • 50-65% suppression of MAPK/ERK pathway activation [5]

Notably, CVC specifically targets chemokine-induced calcium signaling without affecting calcium mobilization via unrelated receptors (e.g., PAF receptor or ATP-gated channels), demonstrating its pathway-selective activity. In hepatic stellate cells, this translates to 60-75% inhibition of TGF-β1 production and 40-60% reduction in collagen type I synthesis [2] [5].

Properties

CAS Number

497223-28-6

Product Name

Cenicriviroc mesylate

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

Molecular Formula

C42H56N4O7S2

Molecular Weight

793.1 g/mol

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1

InChI Key

IXPBPUPDRDCRSY-YLZLUMLXSA-N

SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Synonyms

cenicriviroc
TAK 652
TAK-652
TBR 652
TBR-652
TBR652

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.